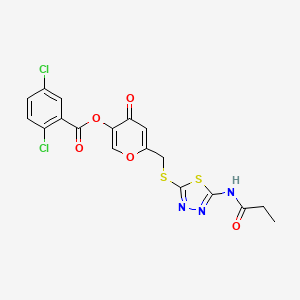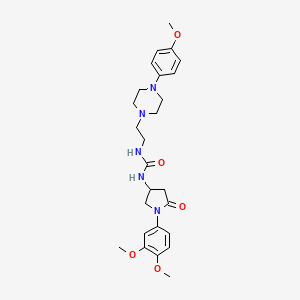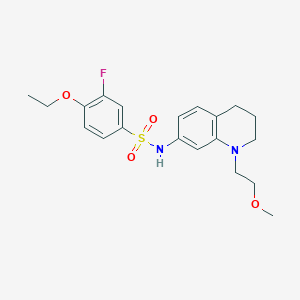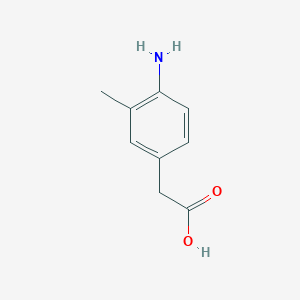![molecular formula C18H22N4O2 B2512512 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE CAS No. 1251566-64-9](/img/structure/B2512512.png)
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to optimize the production process .
化学反应分析
Types of Reactions
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
科学研究应用
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: A related compound with similar structural features.
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl derivatives: These compounds share the piperazine and carbonyl functional groups.
Uniqueness
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyrimidine ring differentiate it from other piperazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-4-6-16(14(13)2)21-7-9-22(10-8-21)17(23)15-11-19-18(24-3)20-12-15/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIZAUZVLVHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2512431.png)
![4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2512432.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)


![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)
![5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2512441.png)

![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)
![2,4-DIETHYL 5-[(2Z)-2-{1-[(3-METHOXYPHENYL)CARBAMOYL]-2-(4-NITROPHENYL)-2-OXOETHYLIDENE}HYDRAZIN-1-YL]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2512447.png)
![4-Methyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2512451.png)

